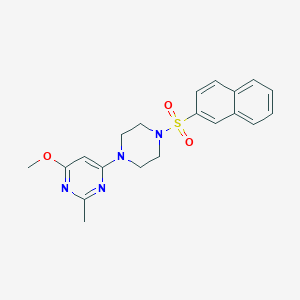

4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Description

4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group, a methyl group, and a naphthalen-2-ylsulfonyl group attached to a piperazine ring, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

4-methoxy-2-methyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-15-21-19(14-20(22-15)27-2)23-9-11-24(12-10-23)28(25,26)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFFUCSZKHGLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.

Sulfonylation with naphthalen-2-ylsulfonyl chloride: The final step involves the sulfonylation of the piperazine ring with naphthalen-2-ylsulfonyl chloride in the presence of a base to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The halogen atoms on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Sulfonylation and desulfonylation: The sulfonyl group can be introduced or removed under specific conditions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

2-Methoxy-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine: This compound lacks the methyl group, which may affect its biological activity and chemical reactivity.

4-Methoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: The replacement of the naphthalen-2-yl group with a phenyl group may alter its interaction with molecular targets and its overall properties.

4-Methoxy-2-methyl-6-(4-(morpholin-4-yl)pyrimidin-1-yl)pyrimidine: The presence of a morpholine ring instead of a piperazine ring may influence its solubility, stability, and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O2S. The compound features a pyrimidine core substituted with various functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a study by Elmongy et al. (2022), it was reported that certain thieno[2,3-d]pyrimidine derivatives exhibited inhibitory activity against breast cancer cells with IC50 values ranging from 43% to 87% . Although specific data for the compound is limited, the structural similarities suggest potential efficacy against tumor cells.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. A related study indicated that certain pyrimidine derivatives demonstrated antioxidant activity exceeding that of standard antioxidants like ascorbic acid . While direct data for this compound is not available, the presence of a sulfonamide group in its structure may enhance its radical-scavenging abilities.

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, some pyrimidine derivatives have been shown to target DNA synthesis pathways, leading to apoptosis in cancer cells . Further studies are needed to elucidate the specific pathways affected by this compound.

Data Table: Biological Activity Overview

Case Studies

- Cytotoxicity Assay : A study assessing the cytotoxic effects of various pyrimidine derivatives revealed that structural modifications significantly impacted their efficacy against MDA-MB-231 breast cancer cells. The most potent derivative had an IC50 value of 27.6 μM, suggesting that similar modifications could enhance the activity of this compound .

- Antioxidant Evaluation : Another investigation into related pyrimidine compounds demonstrated an antioxidant activity level of 83.86%, outperforming ascorbic acid, which indicates that compounds with similar structures may possess beneficial antioxidant properties .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, and what methodological considerations are critical for optimizing yield?

- The synthesis typically involves sequential functionalization of the pyrimidine core. For example:

Piperazine sulfonylation : Reacting naphthalene-2-sulfonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–5°C) .

Pyrimidine coupling : Introducing the sulfonylated piperazine to 4-methoxy-2-methylpyrimidine via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80–100°C) .

- Critical factors : Reaction temperature, solvent polarity, and stoichiometric ratios influence regioselectivity. Thin-layer chromatography (TLC) is essential to monitor intermediate purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, naphthalene aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl-piperazine moiety .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 64.2%, H: 5.3%, N: 12.1%, S: 6.8%) .

Q. What biological targets are hypothesized for this compound, and how are preliminary interactions assessed?

- Target hypotheses : The sulfonamide group suggests potential inhibition of enzymes like carbonic anhydrase or kinases. The pyrimidine core may interact with nucleotide-binding domains .

- Screening methods :

- Fluorescence polarization assays for binding affinity to kinase domains.

- Surface plasmon resonance (SPR) to measure real-time interaction kinetics with purified targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

- Issue : Low yields (e.g., <50%) often arise from steric hindrance at the pyrimidine C6 position.

- Solutions :

- Use microwave-assisted synthesis to enhance reaction rates and reduce side products .

- Introduce electron-withdrawing groups (e.g., nitro) temporarily to activate the pyrimidine ring, followed by reduction .

- Optimize solvent polarity (e.g., switch from DMF to NMP) to improve nucleophilicity of the piperazine intermediate .

Q. How do structural analogs with varied sulfonyl groups (e.g., biphenyl vs. naphthyl) compare in target selectivity and potency?

- Case study :

- Biphenyl sulfonyl analogs (e.g., 4-([1,1'-biphenyl]-4-ylsulfonyl)piperazine derivatives) show higher logP values (~3.5 vs. 3.1) and reduced aqueous solubility, impacting bioavailability .

- Naphthyl sulfonyl derivatives exhibit enhanced π-π stacking with hydrophobic enzyme pockets, increasing inhibition constants (e.g., IC₅₀ = 0.8 μM vs. 1.5 μM for biphenyl analogs in kinase assays) .

- Methodology : Comparative molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations to quantify binding differences .

Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?

- Example discrepancy : High in vitro potency (IC₅₀ < 1 μM) but poor in vivo efficacy (e.g., ED₅₀ > 50 mg/kg).

- Root-cause analysis :

Metabolic instability : Use LC-MS/MS to identify major metabolites (e.g., sulfonamide cleavage products) .

Plasma protein binding : Equilibrium dialysis to measure unbound fraction; modify substituents to reduce binding (e.g., replace methyl with trifluoromethyl) .

Bioavailability : Assess logD and permeability (e.g., Caco-2 assays) to guide prodrug design .

Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with improved pharmacokinetic profiles?

- Key modifications :

- Piperazine ring : Replace with a diazepane to reduce basicity (pKa ~7.5 vs. 8.2) and enhance blood-brain barrier penetration .

- Methoxy group : Substitute with a fluorine atom to block oxidative metabolism (CYP3A4) .

- Validation : Pharmacokinetic parameters (AUC, t₁/₂) in rodent models and microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.